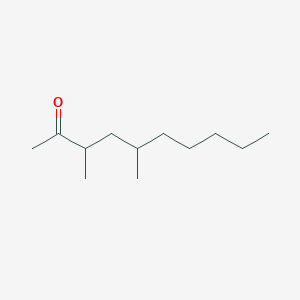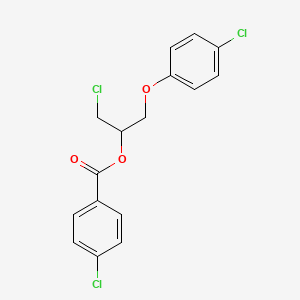
1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate is an organic compound that features a chlorinated phenoxy group and a chlorobenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate typically involves the reaction of 1-chloro-3-(4-chlorophenoxy)propan-2-ol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems and precise control of temperature, pressure, and reactant concentrations can lead to higher efficiency and consistency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-chloro-3-(4-chlorophenoxy)propan-2-ol and 4-chlorobenzoic acid.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in solvents like ethanol or water.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenoxypropanols or benzoates.
Hydrolysis: Products are 1-chloro-3-(4-chlorophenoxy)propan-2-ol and 4-chlorobenzoic acid.
Oxidation: Products include carboxylic acids or ketones derived from the original compound.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex
Eigenschaften
CAS-Nummer |
90335-35-6 |
|---|---|
Molekularformel |
C16H13Cl3O3 |
Molekulargewicht |
359.6 g/mol |
IUPAC-Name |
[1-chloro-3-(4-chlorophenoxy)propan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C16H13Cl3O3/c17-9-15(10-21-14-7-5-13(19)6-8-14)22-16(20)11-1-3-12(18)4-2-11/h1-8,15H,9-10H2 |
InChI-Schlüssel |
XBFQKINOVCDIHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC(COC2=CC=C(C=C2)Cl)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
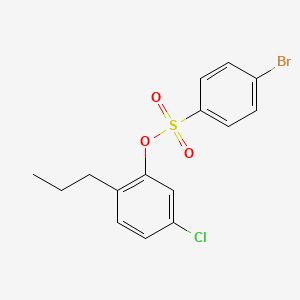
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)



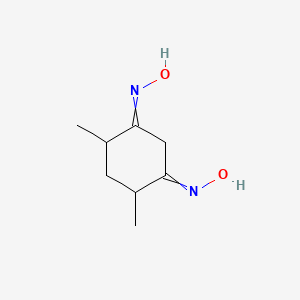


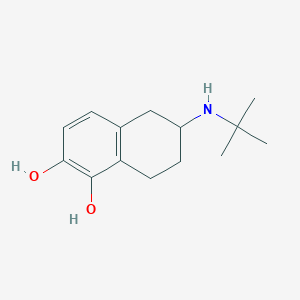
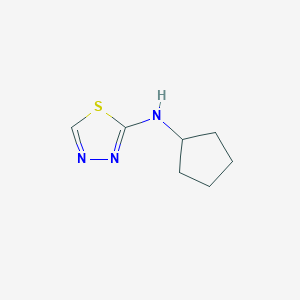
![Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-](/img/structure/B14369526.png)
![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)
